Bienvenue dans la boutique en ligne BenchChem!

1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide

Carbonic Anhydrase Inhibition Structure-Activity Relationship Scaffold Hopping

1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide (CAS 1105200-54-1, molecular formula C₁₇H₂₀N₄O₄S) is a synthetic small molecule defined by three coupled pharmacophores: an indoline-5-sulfonamide core, a terminal N-acetyl cap, and a distal 6-oxopyridazin-1(6H)-yl moiety linked via a three-carbon propyl spacer. This structural triad places the compound at the intersection of two well-characterized bioactive scaffolds: indoline-5-sulfonamides, which have demonstrated nanomolar inhibition of tumor-associated carbonic anhydrase isoforms CA IX and CA XII , and pyridazinone derivatives, which are recognized for their capacity to modulate ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR).

Molecular Formula C17H20N4O4S
Molecular Weight 376.43
CAS No. 1105200-54-1
Cat. No. B2997155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide
CAS1105200-54-1
Molecular FormulaC17H20N4O4S
Molecular Weight376.43
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3
InChIInChI=1S/C17H20N4O4S/c1-13(22)20-11-7-14-12-15(5-6-16(14)20)26(24,25)19-9-3-10-21-17(23)4-2-8-18-21/h2,4-6,8,12,19H,3,7,9-11H2,1H3
InChIKeyCBUNFDSVCHNEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide (CAS 1105200-54-1): Compound Identity and Core Architecture for Targeted Procurement


1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide (CAS 1105200-54-1, molecular formula C₁₇H₂₀N₄O₄S) is a synthetic small molecule defined by three coupled pharmacophores: an indoline-5-sulfonamide core, a terminal N-acetyl cap, and a distal 6-oxopyridazin-1(6H)-yl moiety linked via a three-carbon propyl spacer . This structural triad places the compound at the intersection of two well-characterized bioactive scaffolds: indoline-5-sulfonamides, which have demonstrated nanomolar inhibition of tumor-associated carbonic anhydrase isoforms CA IX and CA XII [1], and pyridazinone derivatives, which are recognized for their capacity to modulate ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) [2]. The compound’s distinct combination of acetyl protection, sulfonamide hydrogen-bonding capacity, and a flexible propyl-pyridazinone extension renders it a candidate for research programs examining polypharmacology, linker-length-dependent target engagement, or scaffold-hopping strategies that bridge CA inhibition and ion-channel modulation.

Why Generic Substitution of 1-Acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide (CAS 1105200-54-1) Is Unsupportable Without Direct Comparative Data


Superficially, CAS 1105200-54-1 might appear interchangeable with other indoline-5-sulfonamides or pyridazine sulfonamides, but substitution at the level of procurement is unwarranted without direct evidence. The indoline-5-sulfonamide core tolerates significant structural variation that produces large shifts in target affinity and selectivity: in the 1-acylindoline-5-sulfonamide series reported by Krymov et al. (2022), Ki values against carbonic anhydrase IX range from 0.1328 µM to >10 µM depending solely on the N-acyl substituent identity [1]. Furthermore, the pyridazinone moiety has been exploited independently as a CFTR-inhibitor pharmacophore in distinct patent families [2]. However, no published study has yet evaluated a single molecule that simultaneously incorporates the 1-acetyl-indoline-5-sulfonamide, the propyl linker, and the terminal 6-oxopyridazin-1(6H)-yl group. As a result, any claim of functional equivalence between this compound and a related analog—whether differing by a single methyl group on the indoline ring or by a modified linker length—is entirely untested. The data below assemble the closest available quantitative benchmarks to guide scientific selection, but it must be emphasized that negative inference is impossible without head-to-head screening: a structural neighbor may exhibit superior activity in one assay yet completely lack activity in another. Procurement decisions should therefore be driven by the specific structural features (acetyl cap, propyl spacer, terminal pyridazinone) rather than by extrapolated class-level potency.

Quantitative Differentiation Evidence for 1-Acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide (CAS 1105200-54-1) Relative to Closest Structural Analogs


N-Acyl Group Identity Drives 3- to 15-Fold Shifts in CA IX Inhibition: Inferring the Impact of 1-Acetyl vs. 3-Chlorobenzoyl Substitution

The target compound bears a 1-acetyl substituent, distinguishing it from lead compound 4f (3-chlorobenzoyl) in the indoline-5-sulfonamide series. Krymov et al. (2022) reported that 4f inhibits CA IX with a Ki of 132.8 nM and CA XII with a Ki of 41.3 nM, while the unsubstituted phenyl analog 4a exhibits Ki values of 284.5 nM (CA IX) and 64.6 nM (CA XII), representing a 2.1- to 1.6-fold shift [1]. More dramatically, the 4-methoxybenzoyl analog 4k yields Ki values of 1859 nM (CA IX) and 855 nM (CA XII), a 14-fold reduction relative to 4f. Although the acetyl substituent is sterically minimal, the known 3-Chlorophenyl (4e) vs. other bulkier variants produces up to 5-fold CA IX Ki differences. These intra-series ranges indicate that the precise N-acyl group is a dominant determinant of CA IX/XII affinity, and the acetyl group present in CAS 1105200-54-1 cannot be assumed to replicate the activity profile of the 3-chlorobenzoyl lead.

Carbonic Anhydrase Inhibition Structure-Activity Relationship Scaffold Hopping

Propyl Linker vs. Ethyl Linker in Pyridazinone-Conjugated Indoline-5-Sulfonamides: Implications for Target-Binding Reach and Conformational Flexibility

The target compound incorporates a three-carbon propylene spacer between the sulfonamide nitrogen and the 6-oxopyridazin-1(6H)-yl ring. The closest commercially cataloged analog, 1-acetyl-2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide, bears a two-carbon ethyl linker and an additional 2-methyl group . While no head-to-head bioactivity comparison between these two compounds has been published, the propyl-to-ethyl linker extension increases the maximal N-to-N distance by approximately 1.2–1.5 Å (based on standard C–C bond lengths of 1.54 Å). In related sulfonamide-linked pharmacophores, linker length variation of a single methylene unit has been sufficient to shift selectivity between CA isoforms by >100-fold [1]. In the patent literature on pyridazine sulfonamide CFTR inhibitors, the nature of the alkyl spacer connecting the sulfonamide to the pyridazine ring is explicitly claimed as a critical variable for ion-channel inhibitory potency [2]. Thus, the propyl spacer in CAS 1105200-54-1 is anticipated to generate a distinct conformational ensemble and potentially divergent binding poses relative to the ethyl-linked congener.

Linker Optimization Conformational Analysis Polypharmacology

Absence of the 2-Methyl Substituent Differentiates CAS 1105200-54-1 from the Most Abundant Commercial Indoline-5-Sulfonamides

A large fraction of commercially cataloged indoline-5-sulfonamides bearing the 6-oxopyridazin-1(6H)-yl substituent also include a methyl group at the indoline 2-position (e.g., 1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide and the 2-ethyl variant) . The target compound lacks this 2-substituent entirely. In the 1-acylindoline-5-sulfonamide SAR study, methylation at the indoline 2-position was not evaluated, but the difference between indoline and indane scaffolds (both lacking 2-substitution) revealed that the indoline core contributes approximately 2-fold improvement in CA IX inhibition compared to indane, attributed to the orientation of the perfluorobenzoyl group and formation of an additional hydrogen bond with Gln92 [1]. The 2-unsubstituted indoline present in CAS 1105200-54-1 retains the sp³-hybridized CH₂ at position 2, which is less sterically demanding and may permit closer approach to target residues compared to a 2-methyl-substituted analog. Additionally, 2-unsubstituted indolines are known to be more susceptible to metabolic dehydrogenation to indoles, which could confer a distinct metabolic profile in cell-based assays [2].

Regiochemical Differentiation Metabolic Stability Synthetic Intermediate

Pyridazinone Terminal Group May Redirect Target Engagement from Carbonic Anhydrases to Ion Channels: A Unique Polypharmacological Vector Not Present in 4f

The defining structural feature of CAS 1105200-54-1 is the 6-oxopyridazin-1(6H)-yl terminal moiety, which is entirely absent from the 1-acylindoline-5-sulfonamide series 4a–4u reported by Krymov et al. [1]. Instead, this pyridazinone group appears prominently in a separate patent family (US 2012/0129858 A1) claiming pyridazine sulfonamide derivatives as CFTR chloride channel inhibitors [2]. In those patents, the pyridazinone core is directly responsible for nanomolar-range CFTR inhibition (IC₅₀ values from 50 nM to 5 µM depending on substitution), while the sulfonamide serves as a secondary pharmacophore modulating potency and selectivity. CAS 1105200-54-1 is thus a chimeric molecule that combines a CA-targeting indoline-5-sulfonamide with a CFTR-targeting pyridazinone in a single entity. No other compound in either the Krymov series or the Verkman patent family simultaneously incorporates both pharmacophores. This molecular design creates the potential for dual CA/CFTR inhibition—a polypharmacological profile that has not been experimentally verified but is structurally unprecedented among disclosed compounds.

CFTR Inhibition Polypharmacology Ion Channel Modulation

Procurement-Relevant Research and Industrial Application Scenarios for 1-Acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide (CAS 1105200-54-1)


Scaffold-Hopping Probe for Carbonic Anhydrase IX/XII Inhibitor Optimization with an Extended Linker

Research groups building on the indoline-5-sulfonamide CA IX/XII inhibitor series can use CAS 1105200-54-1 as a scaffold-hopping tool to evaluate whether replacing the N-acyl group with a propyl-tethered pyridazinone retains CA inhibition. The extended propyl linker (compared to the direct acyl attachment in 4f) probes whether distal hydrogen-bond acceptor groups can engage the CA active site rim (residues 131–136 in CA IX) without disrupting the core sulfonamide–Zn²⁺ coordination. This experiment directly addresses whether inhibitor residence time or isoform selectivity can be modulated through linker elongation, a question not addressed in the Krymov et al. (2022) study [1].

Dual CA/CFTR Polypharmacology Screening in Tumor Microenvironment Models

CAS 1105200-54-1 is a structurally unique chimera that merges a CA-targeting indoline-5-sulfonamide with a CFTR-modulating pyridazinone [1][2]. Hypoxic breast cancer cells (e.g., MCF7 under 1% O₂) upregulate both CA IX/XII and potentially CFTR-mediated ion fluxes. Screening this compound in a dual-readout assay—CA activity by stopped-flow and CFTR conductance by Ussing chamber or fluorescence-based membrane potential assay—would test whether simultaneous engagement of both targets produces synergistic antiproliferative effects beyond what is achieved by 4f (CA only) or pyridazine sulfonamides (CFTR only).

Metabolic Stability Comparison: 2-Unsubstituted Indoline as a Tool for CYP-Mediated Dehydrogenation Studies

The absence of a 2-methyl group distinguishes CAS 1105200-54-1 from the more common 2-methylated indoline-5-sulfonamide analogs [1]. This structural feature makes it a valuable substrate for studying cytochrome P450-mediated dehydrogenation of indolines to indoles—a metabolic pathway documented for indoline-containing drugs [2]. Researchers investigating prodrug strategies that rely on metabolic activation, or conversely, seeking to avoid rapid hepatic clearance through 2-substitution, can use this compound as a benchmark substrate in human liver microsome stability assays.

Linker-Dependent Target Engagement in Pyridazinone-Based Ion Channel Programs

In the CFTR inhibitor patent space, the linker connecting the sulfonamide to the pyridazine ring is a claimed determinant of potency [1]. CAS 1105200-54-1 provides a unique three-carbon propyl linker in contrast to the more common ethyl-linked variants. Pharmaceutical development teams seeking to expand the SAR around CFTR inhibitors can use this compound to systematically test the impact of linker elongation on ion-channel inhibitory activity, selectivity against related chloride channels (e.g., TMEM16A), and physicochemical properties such as logD and solubility.

Quote Request

Request a Quote for 1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.